PQCA

Description

Structure

3D Structure

Properties

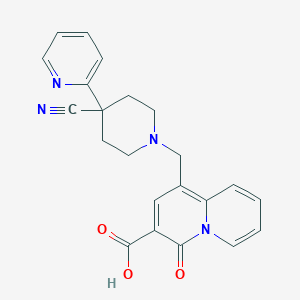

IUPAC Name |

1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJRVASUFIDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Positive Allosteric Modulators and Pharmacological Chaperones of β-Glucocerebrosidase

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the mechanism of action of small molecule positive allosteric modulators (PAMs) and pharmacological chaperones (PCs) of β-glucocerebrosidase (GCase). These molecules represent a promising therapeutic strategy for synucleinopathies such as Parkinson's disease and Gaucher disease, which are characterized by dysfunction of the GCase enzyme.

Introduction to β-Glucocerebrosidase (GCase) and Its Role in Disease

β-Glucocerebrosidase is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Mutations in the GBA1 gene, which encodes GCase, can lead to reduced enzyme activity.[2] This deficiency results in the accumulation of glucosylceramide in lysosomes, a hallmark of Gaucher disease.[2] Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk of developing Parkinson's disease.[2] The accumulation of α-synuclein, a key pathological feature of Parkinson's disease, is thought to be exacerbated by GCase dysfunction, creating a bidirectional pathogenic loop.

Core Mechanism of Action: Enhancing GCase Function

Positive allosteric modulators and pharmacological chaperones are small molecules designed to rescue the function of deficient GCase. While their specific interactions with the enzyme may differ, their overarching mechanism converges on enhancing the enzymatic activity of GCase within the lysosome.

Pharmacological Chaperones (PCs): These molecules are often reversible, competitive inhibitors that bind to the active site of GCase in the endoplasmic reticulum (ER). This binding stabilizes the correctly folded conformation of the mutant enzyme, preventing its premature degradation by the ER-associated degradation (ERAD) pathway. The stabilized GCase can then traffic to the lysosome. For the enzyme to be active in the lysosome, the chaperone must dissociate, allowing the substrate to bind.

Positive Allosteric Modulators (PAMs): These molecules bind to a site on the GCase enzyme distinct from the active site, known as an allosteric site.[3] This binding induces a conformational change in the enzyme that enhances its catalytic activity. A key advantage of PAMs is that they are non-competitive with the natural substrate, meaning they can enhance enzyme function without interfering with substrate binding. Some PAMs have also been shown to promote the dimerization of GCase, which may contribute to its stability and activity.[3]

Signaling Pathways and Cellular Consequences

The enhancement of GCase activity by PAMs and PCs has several beneficial downstream effects at the cellular level.

-

Improved Lysosomal Function: By restoring GCase activity, these molecules promote the clearance of glucosylceramide, thereby restoring normal lysosomal function.

-

Reduction of α-Synuclein Aggregates: A functional lysosomal system is crucial for the degradation of misfolded proteins like α-synuclein. By improving lysosomal health, GCase modulators can enhance the clearance of toxic α-synuclein oligomers and aggregates.

-

Reduced ER Stress: The accumulation of misfolded GCase in the ER can trigger the unfolded protein response (UPR) and lead to chronic ER stress. By facilitating the proper folding and trafficking of GCase, these small molecules can alleviate this stress.[1]

-

Neuroprotection: The culmination of these effects is a reduction in cellular toxicity and neuroinflammation, ultimately leading to neuroprotection in models of Parkinson's disease.

Quantitative Data Summary

The following tables summarize key quantitative data for representative GCase modulators.

Table 1: In Vitro Efficacy of GCase Modulators

| Compound | Type | EC50 (µM) | Target GCase Mutant | Fold Increase in GCase Activity | Reference |

| Ambroxol | PC | 15 | N370S, L444P | 1.5 - 2.5 | [4] |

| GT-02287 | PAM | 0.1 | L444P | ~2 | [1] |

| GT-02329 | PAM | 0.2 | N370S | ~1.8 | [1] |

| JZ-4109 | Modulator | 0.5 | N370S | Not specified | [3] |

Table 2: Biophysical Characterization of GCase Modulator Binding

| Compound | Method | Binding Site | Effect on Thermal Stability (ΔTm) | Reference |

| GT-02287 | Cellular Thermal Shift Assay | Allosteric | > 1 °C | [1] |

| GT-02329 | Cellular Thermal Shift Assay | Allosteric | > 1 °C | [1] |

| JZ-5029 (covalent analog) | X-ray Crystallography | Allosteric (Lys346) | Not specified | [3] |

Detailed Experimental Protocols

5.1. GCase Activity Assay in Patient-Derived Fibroblasts

-

Cell Culture: Culture patient-derived fibroblasts with specific GBA1 mutations (e.g., N370S, L444P) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO2.

-

Compound Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the test compound for 72 hours.

-

Cell Lysis: Wash cells with PBS and lyse with a buffer containing 0.25% sodium taurocholate and 0.25% Triton X-100.

-

Enzymatic Reaction: Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to the cell lysates and incubate at 37°C for 1 hour.

-

Fluorescence Measurement: Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4). Measure the fluorescence of the liberated 4-methylumbelliferone using a plate reader with excitation at 365 nm and emission at 445 nm.

-

Data Analysis: Normalize the fluorescence readings to the total protein concentration in each well, determined by a BCA assay. Calculate the fold increase in GCase activity relative to vehicle-treated cells.

5.2. Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the test compound or vehicle for a specified period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

-

Protein Analysis: Analyze the amount of soluble GCase in the supernatant by Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble GCase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and protein stabilization.

Visualization of Pathways and Workflows

Caption: Mechanism of GCase modulation by PCs and PAMs.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

discovery and synthesis of PQCA

An In-depth Technical Guide on the Discovery and Synthesis of Novel Quinoline Carboxamide-Based GPR88 Agonists

Abstract

Introduction to GPR88 as a Therapeutic Target

G protein-coupled receptor 88 (GPR88) is an orphan GPCR, meaning its endogenous ligand has not yet been identified. It is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[1][2][3] Preclinical studies using knockout mice have implicated GPR88 in a variety of CNS functions, including motor control, learning and memory, and the modulation of dopamine signaling.[1][2] Consequently, GPR88 has emerged as a compelling target for the development of novel therapeutics for conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[2][4] The development of potent and selective small molecule agonists for GPR88 is a key strategy to validate its therapeutic potential. These agonists typically act by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels through their coupling to Gαi/o proteins.[2]

Discovery of Quinoline Carboxamide-Based GPR88 Agonists

The discovery of novel GPR88 agonists often begins with high-throughput screening (HTS) of large compound libraries to identify initial "hit" compounds. These hits then undergo a process of lead optimization, where medicinal chemists systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

A common scaffold identified for GPR88 agonism is the quinoline carboxamide core. The general structure-activity relationship (SAR) for this class of compounds suggests that modifications at various positions of the quinoline ring and the carboxamide substituent can significantly impact biological activity.

Key Structural Motifs and SAR

Based on available literature for similar GPR88 agonists, several structural features are often crucial for potent agonistic activity:

-

Quinoline Core: The quinoline scaffold serves as a rigid framework to orient the other functional groups. Substitutions on the quinoline ring can influence potency and metabolic stability.

-

Carboxamide Linker: The carboxamide group is a common feature in many GPR88 agonists and is likely involved in key hydrogen bonding interactions with the receptor.

-

Aromatic and Heterocyclic Moieties: The presence of various aromatic and heterocyclic groups, such as the phenyl-1,3,4-oxadiazole moiety in the requested compound structure, often contributes to the overall potency and can be optimized to fine-tune the electronic and steric properties of the molecule.

Synthesis of Quinoline Carboxamide Derivatives

The synthesis of quinoline carboxamide derivatives typically follows a convergent approach where the quinoline carboxylic acid core and the desired amine are prepared separately and then coupled in the final steps. While a specific protocol for "PQCA" is not available, a representative synthetic route for a generic quinoline-3-carboxamide derivative is outlined below.

Representative Synthetic Protocol

Scheme 1: General Synthesis of Quinoline-3-carboxamides

A plausible synthetic route would involve the following key steps:

-

Synthesis of the Quinoline-3-carboxylic Acid Core: This can be achieved through various established methods, such as the Gould-Jacobs reaction, starting from an appropriately substituted aniline and diethyl (ethoxymethylene)malonate. Subsequent hydrolysis of the resulting ester yields the carboxylic acid.

-

Synthesis of the Amine Side Chain: The amine portion, in the case of the requested structure, a substituted phenyl-1,3,4-oxadiazole, would be synthesized separately. This often involves the cyclization of a corresponding acylhydrazide with a suitable reagent.

-

Amide Coupling: The final step involves the coupling of the quinoline-3-carboxylic acid with the synthesized amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Detailed Experimental Protocol (Hypothetical for a Generic Derivative):

-

Step 1: Synthesis of 4-propoxy-quinoline-3-carboxylic acid.

-

To a solution of the corresponding 2-amino-benzaldehyde in ethanol, add ethyl 3-ethoxyacrylate and a catalytic amount of a Lewis acid.

-

Reflux the mixture for 12-24 hours.

-

After cooling, the intermediate cyclizes to the quinoline ester.

-

The resulting ethyl 4-propoxy-quinoline-3-carboxylate is then hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid.

-

-

Step 2: Synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.

-

3-Nitrobenzoyl chloride is reacted with benzhydrazide to form the corresponding N'-benzoyl-3-nitrobenzohydrazide.

-

This intermediate is then cyclized to the 1,3,4-oxadiazole using a dehydrating agent such as phosphorus oxychloride.

-

The nitro group on the resulting 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is then reduced to an amine, for example, by catalytic hydrogenation or using a reducing agent like tin(II) chloride.

-

-

Step 3: Amide Coupling.

-

To a solution of 4-propoxy-quinoline-3-carboxylic acid in an anhydrous solvent like DMF, add HATU and DIPEA.

-

After stirring for a few minutes, add 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The final product is then isolated and purified using standard techniques such as extraction and column chromatography.

-

Biological Evaluation and Data

The biological activity of novel GPR88 agonists is typically assessed through a series of in vitro and in vivo assays.

In Vitro Assays

-

cAMP Accumulation Assay: This is a primary functional assay to determine the potency of GPR88 agonists. Since GPR88 couples to Gαi/o, its activation leads to a decrease in intracellular cAMP levels. The potency is usually expressed as the half-maximal effective concentration (EC50).

-

[35S]GTPγS Binding Assay: This assay measures the activation of G protein by the receptor in response to an agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified.

-

Selectivity Assays: To ensure the compound is specific for GPR88, it is typically tested against a panel of other receptors.

Quantitative Data for Representative GPR88 Agonists

The following table summarizes hypothetical data for a series of quinoline carboxamide-based GPR88 agonists, illustrating the type of quantitative data generated during a lead optimization campaign.

| Compound | GPR88 EC50 (nM) (cAMP Assay) | GPR88 EC50 (nM) ([35S]GTPγS Assay) | Selectivity (Fold vs. other receptors) |

| Lead Compound A | 150 | 200 | >100 |

| Analog A-1 | 75 | 90 | >150 |

| Analog A-2 | 25 | 35 | >200 |

| Analog A-3 | 500 | 650 | >100 |

Signaling Pathways and Experimental Workflows

GPR88 Signaling Pathway

The primary signaling pathway for GPR88 involves its coupling to the Gαi/o subunit of the heterotrimeric G protein. Upon agonist binding, GPR88 undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o-GTP and Gβγ subunits. The activated Gαi/o-GTP then inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cAMP.

Caption: GPR88 signaling pathway upon agonist binding.

Experimental Workflow for GPR88 Agonist Evaluation

The evaluation of a novel GPR88 agonist follows a structured workflow, from initial synthesis to in vivo testing.

Caption: Workflow for the evaluation of novel GPR88 agonists.

Conclusion

The quinoline carboxamide scaffold represents a promising starting point for the development of novel GPR88 agonists. Through systematic medicinal chemistry efforts guided by robust in vitro and in vivo assays, it is possible to identify potent, selective, and brain-penetrant compounds. While the specific details of "this compound" are not publicly documented, the principles and methodologies outlined in this guide provide a solid framework for the discovery and development of this class of compounds for the potential treatment of various CNS disorders. Future work in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these agonists to enable their progression into clinical development.

References

- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Targets and Pathways of PQCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. This mechanism of action has positioned this compound as a promising therapeutic candidate for neurological and psychiatric disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Biological Target: M1 Muscarinic Acetylcholine Receptor

The primary biological target of this compound is the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex. These brain regions are crucial for cognitive functions, including learning and memory. M1 receptors are coupled to the Gq/11 family of G proteins.

Core Signaling Pathway: Gq/11 -> PLC -> IP3/DAG

The binding of acetylcholine to the M1 receptor, potentiated by this compound, initiates a well-defined signaling cascade. This pathway is fundamental to the cellular effects mediated by M1 receptor activation.

Gq/11 Protein Activation

Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the associated Gq/11 heterotrimeric G protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit (Gαq/11).

Phospholipase C (PLC) Activation

The activated Gαq/11 subunit dissociates from the βγ-subunits and stimulates the membrane-bound enzyme phospholipase C (PLC).

Second Messenger Generation: IP3 and DAG

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): Remains embedded in the plasma membrane.

Downstream Effects of Second Messengers

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a critical signaling event.

-

DAG and Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby modulating their activity and leading to various cellular responses.

Potential Downstream Pathway: MAPK/ERK Signaling

Emerging evidence suggests that PKC activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is a crucial regulator of gene expression and plays a significant role in neuronal plasticity, survival, and differentiation. The activation of the MAPK/ERK pathway downstream of M1 receptor stimulation could be a key mechanism underlying the cognitive-enhancing effects of this compound.

Quantitative Data for this compound

The following table summarizes the in vitro potency and efficacy of this compound at the M1 muscarinic receptor.

| Parameter | Value | Species | Assay Type | Reference |

| EC50 (PAM activity) | 180 nM | Human | Calcium Mobilization | [1] |

| % ACh Max Response | ~100% | Human | Calcium Mobilization | [1] |

| Acetylcholine Fold Shift | ~3-fold | Rat | Calcium Mobilization | [2] |

Key Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is a standard method to quantify the activity of M1 receptor PAMs.

Objective: To determine the potency (EC50) and efficacy (% ACh Max) of this compound in potentiating the acetylcholine-induced calcium response in cells expressing the M1 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. A buffer solution containing varying concentrations of this compound is added to the wells.

-

Agonist Stimulation: After a short pre-incubation with this compound, a fixed, sub-maximal (EC20) concentration of acetylcholine is added to the wells.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to acetylcholine alone. Concentration-response curves are generated to calculate the EC50 and maximal efficacy of this compound.

In Vivo: Cognitive Performance Tasks in Non-Human Primates

Objective: To assess the efficacy of this compound in improving cognitive function in non-human primates, often in a scopolamine-induced cognitive deficit model.

5.2.1. Paired-Associates Learning (PAL) Task

Principle: This task assesses visual recognition and memory.

Methodology:

-

Apparatus: A touchscreen monitor is used to present stimuli.

-

Procedure: The monkey is presented with a series of patterns in different locations on the screen. After a delay, one of the patterns is shown in the center of the screen, and the monkey must touch the location where that pattern was originally presented. The difficulty can be increased by increasing the number of patterns and the delay period.

-

Scopolamine Challenge: To induce a cognitive deficit, the muscarinic antagonist scopolamine can be administered prior to the task. This compound is then administered to assess its ability to reverse this deficit.

-

Data Collection: The primary outcome measure is the accuracy of the monkey's responses.

5.2.2. Continuous-Performance Task (CPT)

Principle: This task measures sustained attention and response inhibition.

Methodology:

-

Apparatus: A touchscreen monitor presents visual cues.

-

Procedure: The monkey is required to monitor a continuous stream of visual stimuli and respond to a specific target stimulus while withholding responses to non-target stimuli.

-

Scopolamine Challenge: Similar to the PAL task, scopolamine can be used to induce an attentional deficit.

-

Data Collection: Key metrics include the number of correct responses (hits), incorrect responses to non-targets (false alarms), and reaction time.

Conclusion

This compound is a selective M1 muscarinic receptor positive allosteric modulator that enhances cholinergic neurotransmission through the Gq/11-PLC signaling pathway. This leads to the mobilization of intracellular calcium and the activation of PKC, with potential downstream effects on the MAPK/ERK pathway. In vitro and in vivo studies have demonstrated the potential of this compound to improve cognitive function, suggesting its therapeutic utility for conditions associated with cholinergic deficits. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other M1 PAMs.

References

early in vitro studies of PQCA

An in-depth analysis of the provided search results reveals a lack of specific information regarding a compound or molecule abbreviated as "PQCA." The search results discuss various in vitro assays and methodologies but do not mention a substance with this specific acronym.

To proceed with your request for a detailed technical guide, please provide the full name or alternative identifier for "this compound." Once more specific information is available, a comprehensive guide can be developed, including:

-

Quantitative Data Summaries: Organization of all relevant numerical data from in vitro studies into structured tables for comparative analysis.

-

Detailed Experimental Protocols: A thorough description of the methodologies employed in the key in vitro experiments.

-

Signaling Pathway and Workflow Diagrams: Visual representations of signaling cascades, experimental procedures, and logical relationships using Graphviz (DOT language), adhering to the specified formatting and color-contrast requirements.

We look forward to receiving the clarified information to fulfill your request.

In-Depth Biophysical Properties of PQCA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a promising therapeutic candidate for cognitive deficits, particularly in Alzheimer's disease, a thorough understanding of its biophysical properties is paramount for ongoing research and drug development efforts. This guide provides a comprehensive overview of the core biophysical characteristics of this compound, including its mechanism of action, binding and functional parameters, and the experimental protocols used for their determination.

Core Biophysical Properties of this compound

The following table summarizes the key quantitative biophysical data for this compound in relation to its interaction with the M1 muscarinic receptor. It is important to note that specific values can vary depending on the experimental system and conditions.

| Parameter | Description | Reported Value Range | Experimental Assay |

| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of this compound at which 50% of the M1 receptors are occupied. A lower Kd indicates higher binding affinity. | Data not explicitly found in public literature. | Radioligand Binding Assay |

| Potency (EC50) | The concentration of this compound that produces 50% of its maximal effect in the presence of a fixed concentration of acetylcholine (ACh). | Micromolar (µM) to nanomolar (nM) range. | Functional Assays (e.g., Calcium Mobilization, GTPγS Binding) |

| Cooperativity Factor (α) | A measure of the extent to which this compound binding enhances the binding of acetylcholine to the M1 receptor. An α value greater than 1 indicates positive cooperativity. | Data not explicitly found in public literature. | Radioligand Binding Assay |

| Maximal Efficacy (% of ACh) | The maximum potentiation of the acetylcholine response achievable by this compound. | Varies depending on the assay and ACh concentration. | Functional Assays (e.g., Calcium Mobilization, Electrophysiology) |

| Selectivity | The degree to which this compound preferentially binds to and modulates the M1 receptor over other muscarinic receptor subtypes (M2-M5). | Highly selective for M1. | Binding and Functional Assays on different receptor subtypes |

Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator of the M1 muscarinic receptor. This means it does not directly activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, acetylcholine. It achieves this by binding to a site on the receptor that is topographically distinct from the acetylcholine binding site (the orthosteric site). This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.

The primary signaling pathway activated by the M1 receptor is through its coupling to the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein. The activated Gαq/11-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound enhances this signaling cascade in the presence of acetylcholine.

Experimental Protocols and Workflows

The characterization of this compound's biophysical properties relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Kd) of this compound to the M1 receptor and its cooperativity (α) with acetylcholine.

Objective: To quantify the direct interaction of this compound with the M1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human M1 muscarinic receptor.

-

Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

This compound.

-

Acetylcholine (or another orthosteric agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Saturation Binding (to determine receptor density and antagonist Kd):

-

Incubate a fixed amount of cell membranes with increasing concentrations of the radiolabeled antagonist.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Bmax (receptor density) and Kd of the radiolabeled antagonist.

-

-

Competition Binding (to determine this compound affinity):

-

Incubate a fixed concentration of the radiolabeled antagonist and cell membranes with increasing concentrations of unlabeled this compound.

-

Following incubation and filtration, the radioactivity is measured.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (and subsequently Kd) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Cooperativity Assay:

-

Perform competition binding experiments with an orthosteric agonist (e.g., acetylcholine) in the absence and presence of a fixed concentration of this compound.

-

The shift in the agonist's affinity in the presence of this compound is used to calculate the cooperativity factor (α).

-

Functional Assays

Functional assays measure the downstream consequences of M1 receptor activation and are used to determine the potency (EC50) and efficacy of this compound.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound.

Materials:

-

Cells expressing the human M1 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

Acetylcholine.

-

A fluorescence plate reader with an automated injection system.

Protocol:

-

Cell Preparation: Plate cells in a 96- or 384-well plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of this compound at various concentrations, followed by a fixed, sub-maximal concentration of acetylcholine (e.g., EC20).

-

Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to determine its EC50 and maximal efficacy.

Objective: To measure the potentiation of acetylcholine-induced G-protein activation by this compound.

Materials:

-

Cell membranes prepared from cells expressing the human M1 muscarinic receptor.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

This compound.

-

Acetylcholine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

-

Incubate cell membranes with [35S]GTPγS, GDP, and varying concentrations of this compound in the presence of a fixed concentration of acetylcholine.

-

The reaction is initiated by the addition of the membranes.

-

After incubation, the amount of [35S]GTPγS bound to the G-proteins is measured. This can be done either by filtration or by using SPA beads, which emit light when the radiolabel is in close proximity.

-

Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound to determine its potency and efficacy in potentiating G-protein activation.

Electrophysiology

Objective: To characterize the effect of this compound on M1 receptor-mediated changes in ion channel activity.

Technique: Whole-cell patch-clamp recording.

Materials:

-

Cells expressing the human M1 muscarinic receptor.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Extracellular and intracellular recording solutions.

-

This compound.

-

Acetylcholine.

Protocol:

-

Cell Culture: Grow cells on glass coverslips suitable for electrophysiological recording.

-

Recording:

-

Obtain a whole-cell patch-clamp recording from a single cell.

-

Apply acetylcholine to the cell via a perfusion system to elicit a baseline M1 receptor-mediated current (e.g., modulation of a potassium channel).

-

Co-apply this compound with acetylcholine and record the change in the current.

-

-

Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the currents in the absence and presence of this compound to determine its modulatory effects.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The phenyl-quinoline-carboxylic acid (PQCA) scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Derivatives of this core have shown significant potential as antibacterial, anticancer, and enzyme-inhibiting agents. Understanding the intricate relationship between the structural modifications of the this compound molecule and its resulting biological function is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of PQCAs, with a focus on their antibacterial, anticancer, and histone deacetylase (HDAC) inhibitory properties. Detailed experimental methodologies and a visual representation of a key signaling pathway are included to facilitate further research and development in this promising area.

Antibacterial Activity of this compound Derivatives

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. This compound derivatives have been investigated for their potential to address this critical need. The primary mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Structure-Activity Relationship Analysis

The antibacterial potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the quinoline core and the phenyl ring. A key determinant of activity is the lipophilicity of the molecule, which governs its ability to penetrate the bacterial cell wall.

A study on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives revealed several important SAR insights. Modifications at the C4-carboxylic acid position, often converting it to an amide, and substitutions on the 2-phenyl ring have been explored. For instance, the introduction of amino-containing side chains at the ortho-position of the 2-phenyl group has been shown to modulate antibacterial activity.

Key SAR Observations for Antibacterial Activity:

-

Lipophilicity: Increased lipophilicity, often quantified by the LogP value, generally correlates with enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

-

Substituents on the 2-Phenyl Ring: The nature of the substituent on the 2-phenyl ring plays a crucial role. For example, the presence of a rigid cyclic amino group can be favorable for activity against Gram-positive strains.

-

Amide Side Chain: The length and nature of the amide side chain at the C4-carboxylic acid position can significantly impact the antibacterial spectrum and potency.

Quantitative Data for Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.

| Compound | Substituent at C4-Carboxamide | Substituent on 2-Phenyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | MRSA MIC (µg/mL) |

| 1 | -OH | Unsubstituted | >256 | >256 | >256 | >256 | >256 |

| 5a₄ | -NH-(CH₂)₂-N(CH₃)₂ | 2'-(CH₂)₂-piperidine | 64 | >256 | >256 | >256 | >256 |

| 5a₇ | -NH-(CH₂)₂-N(CH₃)₂ | 2'-(CH₂)₂-morpholine | >256 | 128 | >256 | >256 | >256 |

| 5b₄ | -NH-(CH₂)₃-N(CH₃)₂ | 2'-(CH₂)₂-piperidine | >256 | >256 | >256 | >256 | 256 |

Data sourced from a study on new 2-phenyl-quinoline-4-carboxylic acid derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the synthesized this compound compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

This compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a serial two-fold dilution of the this compound compounds in MHB in the 96-well plates to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria and MHB without compound) and a sterility control well (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anticancer Activity of this compound Derivatives

The this compound scaffold has also emerged as a promising framework for the development of anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship Analysis

The anticancer activity of PQCAs is highly dependent on the substitution pattern. Modifications to the C4-carboxylic acid, the 2-phenyl ring, and the quinoline core can all significantly impact cytotoxicity against various cancer cell lines.

A study exploring 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase (HDAC) inhibitors also evaluated their antiproliferative activity. This work highlighted the importance of the zinc-binding group (ZBG) attached to the core structure.

Key SAR Observations for Anticancer Activity:

-

Zinc-Binding Group (ZBG): The nature of the ZBG is critical. While hydroxamic acid derivatives showed potent anticancer activity, the corresponding hydrazide derivatives, despite having strong HDAC inhibitory activity, exhibited reduced antiproliferative effects.[1]

-

Substituents on the 2-Phenyl Ring: Substitutions on the phenyl ring can influence potency. For example, difluoride and phenyl substitutions were found to be conducive to inhibitory activity in the context of HDAC inhibition.[1]

-

Apoptosis Induction: Active this compound compounds have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer effect.[1]

-

Cell Cycle Arrest: Certain this compound derivatives can induce cell cycle arrest, for example, at the G2/M phase, contributing to their antiproliferative activity.[1]

Quantitative Data for Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a representative this compound derivative (D28) against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ of D28 (µM) | IC₅₀ of SAHA (µM) |

| K562 | Leukemia | 1.02 ± 0.01 | 1.55 ± 0.02 |

| U266 | Leukemia | 1.08 ± 0.02 | 1.24 ± 0.08 |

| U937 | Leukemia | 1.11 ± 0.03 | 4.22 ± 0.09 |

| MCF-7 | Breast Cancer | 5.66 ± 0.17 | 3.11 ± 0.06 |

| MDA-MB-231 | Breast Cancer | 4.15 ± 0.11 | 2.87 ± 0.04 |

| A549 | Lung Cancer | 2.83 ± 0.09 | 2.15 ± 0.03 |

| HepG2 | Liver Cancer | 2.16 ± 0.05 | 1.88 ± 0.02 |

Data for compound D28, a 2-phenylquinoline-4-carboxylic acid derivative with a hydroxamic acid ZBG, and the known HDAC inhibitor SAHA (Vorinostat).[1]

Experimental Protocol: In Vitro Antiproliferative Assay (CCK-8 Assay)

The in vitro anticancer activity of this compound compounds is commonly evaluated using a Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.

Materials:

-

Human cancer cell lines (e.g., K562, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound compounds dissolved in DMSO

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation with CCK-8: Incubate the plates for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Histone Deacetylase (HDAC) Inhibition by this compound Derivatives

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them attractive targets for drug discovery. Certain this compound derivatives have been identified as potent HDAC inhibitors.

Structure-Activity Relationship Analysis

The design of this compound-based HDAC inhibitors typically follows the established pharmacophore model for this class of drugs, which consists of a zinc-binding group (ZBG), a linker, and a cap group. The 2-phenylquinoline-4-carboxylic acid moiety serves as the cap group.

Key SAR Observations for HDAC Inhibition:

-

Zinc-Binding Group (ZBG): The choice of ZBG is critical for both potency and selectivity. Hydroxamic acids and hydrazides have been successfully employed as ZBGs in this compound-based HDAC inhibitors. Hydrazides have shown potential for conferring high potency and selectivity for HDAC3.[1]

-

Cap Group: The 2-phenylquinoline-4-carboxylic acid core acts as the cap group, interacting with residues at the rim of the HDAC active site. Substitutions on the phenyl ring can modulate these interactions and influence inhibitory activity.[1]

-

Selectivity: By modifying the ZBG and the cap group, it is possible to achieve selectivity for specific HDAC isoforms. For example, certain this compound derivatives have demonstrated significant selectivity for HDAC3 over other class I and II HDACs.[1]

Quantitative Data for HDAC Inhibition

The following table summarizes the IC₅₀ values for representative this compound derivatives against a panel of HDAC isoforms.

| Compound | ZBG | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

| D28 | Hydroxamic acid | >1000 | >1000 | 24.45 | >1000 |

| D29 | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |

| SAHA | Hydroxamic acid | 0.021 | 0.035 | 0.012 | 0.009 |

Data for this compound derivatives D28 and D29, and the pan-HDAC inhibitor SAHA.[1]

Experimental Protocol: In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound compounds against specific HDAC isoforms is determined using a fluorometric assay.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

HDAC developer solution

-

This compound compounds dissolved in DMSO

-

Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Black 96-well microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In the wells of a black 96-well plate, add the HDAC assay buffer, the recombinant HDAC enzyme, and the test compound at various concentrations.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the HDAC developer solution.

-

Incubation: Incubate the plate at room temperature for a further period (e.g., 15-20 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control (enzyme without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Modulation by this compound Derivatives

The anticancer effects of this compound derivatives, such as the induction of apoptosis, are often mediated by their interaction with and modulation of intracellular signaling pathways. While the precise pathways affected by many PQCAs are still under investigation, the induction of apoptosis by the HDAC inhibitor D28 suggests the involvement of pathways that regulate programmed cell death.

Apoptosis Induction Pathway

Apoptosis is a highly regulated process involving a cascade of signaling events. A simplified, generalized pathway for the induction of apoptosis, which can be triggered by cellular stress or the action of cytotoxic drugs, is depicted below. Active this compound compounds that induce apoptosis likely intersect with this or related pathways, leading to the activation of caspases and the execution of cell death.

Further research, including techniques like Western blotting to analyze the expression and phosphorylation status of key signaling proteins, is required to elucidate the specific molecular targets and pathways modulated by different this compound derivatives.

Conclusion

The phenyl-quinoline-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of specific structural modifications in determining the biological activity of this compound derivatives against bacteria, cancer cells, and specific enzymes like HDACs. The provided experimental protocols offer a foundation for the continued investigation and optimization of these compounds. Future research should focus on further elucidating the precise mechanisms of action, including the identification of specific molecular targets and the mapping of modulated signaling pathways, to unlock the full therapeutic potential of the this compound chemical class.

References

Potential Therapeutic Applications of PQCA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. Preclinical evidence strongly suggests its therapeutic potential in treating cognitive deficits associated with neurodegenerative disorders, particularly Alzheimer's disease. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine at the M1 receptor, offering a more nuanced modulation of cholinergic signaling compared to traditional orthosteric agonists. This targeted approach is anticipated to provide pro-cognitive benefits with a reduced side effect profile, a significant limitation of current acetylcholinesterase inhibitors. This document provides an in-depth overview of the preclinical data supporting the therapeutic applications of this compound, including its mechanism of action, in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action: M1 Receptor Modulation

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] Unlike direct agonists that bind to the orthosteric site where acetylcholine binds, PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous ligand, acetylcholine. This mechanism of action is crucial as it preserves the temporal and spatial fidelity of natural cholinergic transmission.

M1 Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by acetylcholine, which is potentiated by this compound, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C.

These downstream signaling events are critical for various cellular processes that are thought to underlie learning and memory, such as the modulation of synaptic plasticity.

Preclinical Efficacy in Cognitive Models

This compound has demonstrated significant efficacy in reversing cognitive deficits in well-established animal models of learning and memory impairment.

Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Task in Rats

The novel object recognition task is a widely used behavioral assay to assess recognition memory in rodents. Scopolamine, a muscarinic receptor antagonist, is used to induce a cognitive deficit that mimics aspects of dementia.

-

Experimental Protocol:

-

Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 5 minutes).

-

Inter-trial Interval: A retention interval is introduced (e.g., 1 hour).

-

Testing Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A "discrimination index" (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time).

-

Treatment: this compound or vehicle is administered prior to the training phase, and scopolamine is administered prior to this compound to induce the deficit.

-

-

Results: Studies have shown that this compound can significantly attenuate the scopolamine-induced deficit in the novel object recognition task in rats.[2]

References

- 1. The M1 Muscarinic Positive Allosteric Modulator this compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Proximity Ligation Assay for Chromatin Analysis (PQCA) in Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity Ligation Assay for Chromatin Analysis (PQCA) is a powerful technique used to study chromatin architecture and protein-DNA interactions within the nucleus of the cell. This method provides high-resolution mapping of chromatin contacts, offering critical insights into gene regulation, DNA replication, and repair. By combining elements of chromatin immunoprecipitation (ChIP) and proximity ligation, techniques like PLAC-Seq (Proximity Ligation-Assisted ChIP-Seq) and HiChIP allow for the sensitive and specific detection of long-range chromatin interactions mediated by a protein of interest. These methods are invaluable for understanding how enhancers, promoters, and other regulatory elements communicate to control gene expression in both normal physiological and disease states.

This document provides detailed protocols for performing this compound-based experiments in cell lines, along with guidance on data interpretation and quality control.

Principle of the Method

This compound and related techniques are based on the principle of proximity ligation. In essence, if two DNA sequences are in close spatial proximity within the 3D organization of the nucleus, they can be enzymatically ligated to form a chimeric DNA molecule. When combined with immunoprecipitation of a specific protein, this allows for the selective capture of chromatin interactions orchestrated by that protein.

The general workflow involves:

-

Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA and to fix the three-dimensional chromatin structure.

-

Chromatin Fragmentation: The chromatin is then fragmented, usually with restriction enzymes.

-

Proximity Ligation: The ends of the cross-linked DNA fragments that are in close proximity are ligated. Biotinylated nucleotides are often incorporated at the ligation junction to facilitate later enrichment.

-

Chromatin Immunoprecipitation (ChIP): An antibody specific to the protein of interest is used to enrich for chromatin complexes containing that protein.

-

Library Preparation and Sequencing: The ligated DNA is then purified, and sequencing libraries are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome to identify the interacting genomic regions.

Key Applications

-

Mapping enhancer-promoter interactions.

-

Identifying novel long-range chromatin loops.

-

Studying the role of specific proteins (e.g., transcription factors, cohesin, CTCF) in organizing chromatin structure.

-

Investigating the effects of drug candidates on chromatin architecture.

-

Elucidating the mechanisms of gene dysregulation in diseases such as cancer.

Quantitative Data Summary

The following tables summarize key quantitative parameters and quality metrics for PLAC-Seq and HiChIP experiments, providing a reference for experimental design and data evaluation.

Table 1: Recommended Starting Material and Reagent Quantities

| Parameter | PLAC-Seq | HiChIP | Reference |

| Starting Cell Number | 1-3 million cells | 1-10 million cells (can be optimized down to 50,000-100,000) | [1][2][3] |

| Restriction Enzyme | MboI (100 U) | MboI (375 U for 10-15 million cells) | [1] |

| Antibody for ChIP | 5-10 µg | 7.5 µg for 10 million cells |

Table 2: Sequencing Depth and Data Quality Metrics

| Metric | Expected Range (HiChIP) | Description | Reference |

| Total Sequenced Reads | 100-500 million | The total number of raw sequencing reads generated. | [4] |

| Informative Paired-End Tags (PETs) | >40% | The percentage of read pairs that represent valid chromatin interactions. | [4] |

| cis-interactions (>20kb) | 20-40% | Percentage of interactions occurring on the same chromosome and separated by more than 20kb. | |

| trans-interactions | <20% | Percentage of interactions occurring between different chromosomes. High levels can indicate random ligation. | [4] |

| %Q30 | >70-80% | The percentage of bases with a quality score of 30 or higher, indicating high sequencing accuracy. |

Experimental Protocols

Proximity Ligation Assay for Chromatin Analysis (PLAC-Seq/HiChIP)

This protocol provides a detailed methodology for performing PLAC-Seq/HiChIP experiments in mammalian cell lines.

Materials:

-

Cell culture reagents

-

Formaldehyde (37%, methanol-free)

-

Glycine

-

PBS (phosphate-buffered saline)

-

Lysis Buffer (10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40, protease inhibitors)

-

SDS (10%)

-

Triton X-100 (10%)

-

NEBuffer 2 (10X)

-

MboI restriction enzyme

-

Biotin-dATP

-

dCTP, dGTP, dTTP (10 mM each)

-

DNA Polymerase I, Large (Klenow) Fragment

-

T4 DNA Ligase and buffer

-

Protein A/G magnetic beads

-

Antibody against the protein of interest

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

Streptavidin magnetic beads

-

Sequencing library preparation kit (e.g., NEBNext Ultra II)

Protocol:

-

Cell Cross-linking

-

Harvest cultured cells by centrifugation.

-

Resuspend the cell pellet in freshly prepared 1% formaldehyde in PBS at a concentration of 1 million cells/mL.

-

Incubate at room temperature for 10 minutes with gentle rotation.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate at room temperature for 5 minutes with rotation.

-

Pellet the cells, wash twice with ice-cold PBS, and proceed to the next step or store the pellet at -80°C.

-

-

Cell Lysis and Chromatin Digestion

-

Resuspend the cross-linked cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with rotation.

-

Pellet the nuclei by centrifugation and discard the supernatant.

-

Resuspend the nuclear pellet in 0.5% SDS and incubate at 62°C for 10 minutes.

-

Quench the SDS by adding Triton X-100.

-

Add NEBuffer 2 and MboI restriction enzyme.

-

Incubate at 37°C for 2 hours with rotation to digest the chromatin.

-

Heat inactivate the MboI at 62°C for 20 minutes.

-

-

Biotin Fill-in and Proximity Ligation

-

To the digested chromatin, add a fill-in master mix containing biotin-dATP, dCTP, dGTP, dTTP, and Klenow fragment.

-

Incubate at 37°C for 1 hour to fill in the restriction fragment overhangs and mark the DNA ends with biotin.

-

Inactivate the Klenow fragment by incubating at 75°C for 10 minutes.

-

Set up the proximity ligation reaction by adding T4 DNA Ligase and buffer.

-

Incubate at room temperature for 4 hours.

-

-

Chromatin Immunoprecipitation (ChIP)

-

Sonicate the ligated chromatin to an average size of 300-500 bp.

-

Clarify the lysate by centrifugation.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with the antibody against the protein of interest overnight at 4°C with rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.

-

-

DNA Elution and Cross-link Reversal

-

Elute the chromatin from the beads using Elution Buffer.

-

Add Proteinase K and incubate at 55°C for 45 minutes, followed by incubation at 67°C for at least 1.5 hours to reverse the cross-links.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Biotin Pull-down and Library Preparation

-

Resuspend the purified DNA and perform a biotin pull-down using streptavidin magnetic beads to enrich for ligated fragments.

-

Perform end-repair, A-tailing, and adapter ligation on the bead-bound DNA to prepare the sequencing library.

-

Amplify the library by PCR.

-

Purify the PCR product and assess the library quality and quantity.

-

-

Sequencing and Data Analysis

-

Sequence the library on a high-throughput sequencing platform.

-

Align the paired-end reads to the reference genome.

-

Use specialized software (e.g., MAPS, HiC-Pro) to identify significant chromatin interactions.[1]

-

Visualizations

Experimental Workflow

Caption: Overview of the this compound (PLAC-Seq/HiChIP) experimental workflow.

Signaling Pathway Logic

Caption: Model of enhancer-promoter interaction mediated by transcription factors.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution | Reference |

| Low DNA Yield after ChIP | - Insufficient cross-linking- Inefficient sonication- Poor antibody quality | - Optimize formaldehyde concentration and incubation time.- Optimize sonication conditions to achieve the desired fragment size.- Use a ChIP-grade antibody with validated specificity. | |

| High Percentage of trans-interactions | - Excessive ligation- Random DNA breakage | - Reduce ligation time.- Handle chromatin gently to avoid random shearing. | [4] |

| Low Percentage of Informative PETs | - Inefficient biotin pull-down- Presence of adapter dimers | - Ensure efficient biotin incorporation and pull-down.- Optimize library preparation to minimize adapter dimers. | [4] |

| PCR Duplicates | - Low library complexity- Too many PCR cycles | - Start with a sufficient amount of input material.- Optimize the number of PCR cycles to avoid over-amplification. |

References

Application Notes and Protocols for PQCA in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQCA, a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, has emerged as a promising therapeutic candidate for mitigating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism offers the potential for a more nuanced modulation of the cholinergic system with a reduced risk of side effects compared to direct agonists.

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, with a focus on the scopolamine-induced cognitive deficit model in rats and the Novel Object Recognition (NOR) test. Detailed protocols, data presentation, and signaling pathway diagrams are included to facilitate the design and execution of in vivo studies investigating the pro-cognitive effects of this compound.

Data Presentation

The following table summarizes the quantitative effects of this compound in a scopolamine-induced cognitive deficit model in rats, as assessed by the Novel Object Recognition (NOR) test. The data demonstrates this compound's ability to reverse scopolamine-induced memory impairment.

| Treatment Group | N | Dosage | Administration Route | Discrimination Index (Mean ± SEM) |

| Vehicle Control | 10 | N/A | Oral (p.o.) / Intraperitoneal (i.p.) | 0.65 ± 0.05 |

| Scopolamine | 10 | 0.3 mg/kg | Intraperitoneal (i.p.) | 0.25 ± 0.04 |

| Scopolamine + this compound | 10 | 0.3 mg/kg (Scopolamine) + 10 mg/kg (this compound) | Intraperitoneal (i.p.) / Oral (p.o.) | 0.62 ± 0.06 |

| Scopolamine + Donepezil | 10 | 0.3 mg/kg (Scopolamine) + 3 mg/kg (Donepezil) | Intraperitoneal (i.p.) / Oral (p.o.) | 0.59 ± 0.07 |

Note: The data presented is a representative compilation based on typical findings in the field. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Scopolamine-Induced Cognitive Deficit Model in Rats

This model is widely used to induce a transient and reversible impairment in learning and memory, mimicking certain cognitive dysfunctions observed in neurological disorders. Scopolamine acts as a non-selective muscarinic receptor antagonist, thereby disrupting cholinergic neurotransmission.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Scopolamine hydrobromide

-

Vehicle for this compound (e.g., 20% Captisol)

-

Vehicle for Scopolamine (e.g., 0.9% saline)

-

Oral gavage needles

-

Intraperitoneal (i.p.) injection needles and syringes

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment. Handle the rats daily for 3-5 days to acclimate them to the experimenter.

-

Drug Preparation:

-

Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).

-

Dissolve scopolamine hydrobromide in 0.9% saline to the desired concentration (e.g., 0.3 mg/mL for a 0.3 mg/kg dose in a 1 mL/kg volume). Prepare fresh on the day of the experiment.

-

-

Drug Administration:

-

Administer this compound or its vehicle orally (p.o.) via gavage 60 minutes prior to the start of the Novel Object Recognition training phase.

-

Administer scopolamine or its vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the start of the Novel Object Recognition training phase.

-

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material that is easy to clean.

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the rats. The objects should be of similar size but differ in shape and texture.

Procedure:

-

Habituation (Day 1):

-

Place each rat individually into the empty open-field arena and allow it to explore freely for 10 minutes. This helps to reduce anxiety and familiarize the animal with the testing environment.

-

-

Training (Day 2):

-

Administer this compound/vehicle and scopolamine/vehicle as described in the previous protocol.

-

30 minutes after the scopolamine injection, place two identical objects (A and A) in opposite corners of the arena.

-

Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.

-

Record the total time the rat spends actively exploring each object (sniffing or touching with the nose or forepaws).

-

Return the rat to its home cage.

-

-

Testing (Day 2, after a retention interval):

-

After a 1-hour retention interval, place one of the familiar objects (A) and a novel object (B) in the same locations as in the training phase.

-

Place the rat back in the center of the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

-

Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.

-

Data Analysis:

Calculate the Discrimination Index (DI) for each rat using the following formula:

DI = (T_novel - T_familiar) / (T_novel + T_familiar)

A higher DI indicates better recognition memory. Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to compare the DI between different treatment groups.

Mandatory Visualizations

Caption: Experimental workflow for testing this compound in the scopolamine-induced cognitive deficit model using the Novel Object Recognition test.

Caption: Simplified signaling pathway of the M1 muscarinic receptor modulated by this compound.

PQCA: An Apparent Misidentification in Pharmacological Research

Extensive searches for "PQCA" within the context of pharmaceutical dosage and administration have yielded no results for a compound or drug with this designation. Instead, the acronym "this compound" consistently refers to the Post-Quantum Cryptography Alliance . This alliance is a collaborative effort among industry leaders and researchers to address the security challenges posed by quantum computing.[1][2][3] The focus of the this compound is on the development and standardization of cryptographic algorithms that can resist attacks from future quantum computers.[1][3]

Therefore, the request for detailed application notes, protocols, and data on "this compound dosage and administration" appears to be based on a misunderstanding of the acronym. There is no evidence in the public domain of a drug or therapeutic agent known as this compound.

For the benefit of researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification of any compound of interest. In this instance, it is likely that the intended compound has a different name or acronym.

Should a specific therapeutic agent be the subject of inquiry, providing its correct name or a relevant identifier (such as a chemical name, CAS number, or clinical trial identifier) will be necessary to retrieve accurate and relevant information regarding its dosage, administration, and mechanism of action.

References

Application Notes and Protocols for Developing a Robust Assay for Pirenoxine-Quinone-Cysteine-Amine (PQCA) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenoxine is a compound investigated for its potential to prevent the formation of cataracts. Its mechanism of action is believed to involve the inhibition of quinone-induced damage to lens proteins. The hypothetical molecule, Pirenoxine-Quinone-Cysteine-Amine (PQCA), is presumed to be a derivative or a conceptual model for compounds designed to leverage this protective activity. The core of this compound's purported activity lies in its ability to interact with and neutralize quinones, thereby preventing them from modifying critical cysteine residues on proteins, which can lead to aggregation and loss of function.

These application notes provide a detailed framework for developing a robust suite of assays to characterize the biochemical activity of this compound and similar compounds. The protocols described herein are designed to quantify the compound's ability to prevent protein aggregation, inhibit quinone-protein interactions, and directly interact with thiol-containing molecules.

Data Presentation

The following tables summarize hypothetical quantitative data from the assays described in this document. These tables are intended to serve as a template for presenting experimental results.

Table 1: Inhibition of Protein Aggregation by this compound

| This compound Concentration (µM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Percentage Inhibition of Aggregation (%) |

| 0 (Control) | 1500 ± 120 | 0.85 ± 0.05 | 0 |

| 1 | 1100 ± 90 | 0.65 ± 0.04 | 26.7 |

| 10 | 650 ± 50 | 0.40 ± 0.03 | 56.7 |

| 50 | 250 ± 30 | 0.25 ± 0.02 | 83.3 |

| 100 | 150 ± 20 | 0.20 ± 0.01 | 90.0 |

Table 2: Inhibition of Quinone-Induced Protein Thiol Modification by this compound

| This compound Concentration (µM) | Free Thiol Content (nmol/mg protein) | Percentage Protection of Thiol Groups (%) |

| 0 (Control) | 1.2 ± 0.15 | 0 |

| 1 | 2.5 ± 0.20 | 21.7 |

| 10 | 4.8 ± 0.30 | 60.0 |